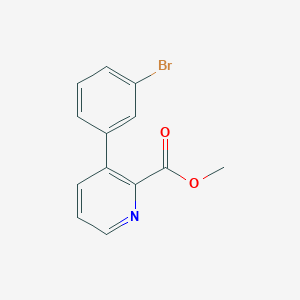

Methyl 3-(3-bromophenyl)picolinate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10BrNO2 |

|---|---|

Molecular Weight |

292.13 g/mol |

IUPAC Name |

methyl 3-(3-bromophenyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C13H10BrNO2/c1-17-13(16)12-11(6-3-7-15-12)9-4-2-5-10(14)8-9/h2-8H,1H3 |

InChI Key |

KRPMGNLODCGKEQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Theoretical and Computational Investigations of Methyl 3 3 Bromophenyl Picolinate

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular systems. These calculations solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and properties of a molecule. For methyl 3-(3-bromophenyl)picolinate, such studies would focus on methods like Density Functional Theory (DFT) and ab initio calculations to provide a comprehensive theoretical profile.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular and versatile computational method due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the more complex many-electron wavefunction. This approach is well-suited to investigate various properties of this compound.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, a key structural feature is the dihedral angle between the picolinate (B1231196) ring and the 3-bromophenyl ring. Conformational analysis involves mapping the potential energy surface by systematically rotating this bond to identify the lowest energy conformers (stable forms).

DFT calculations, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), can predict the optimized bond lengths, bond angles, and dihedral angles. researchgate.net Studies on similar bi-aryl systems often reveal that the rings are not coplanar due to steric hindrance, and a twisted conformation is the most stable. researchgate.net In the case of this compound, the bromophenyl ring would likely be significantly twisted out of the plane of the picolinate ring. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP) This table presents expected values based on typical DFT results for similar molecular fragments.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | ~1.91 Å |

| Bond Length | C=O (ester) | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.35 Å |

| Bond Length | C-N (pyridine) | ~1.34 Å |

| Bond Angle | O=C-O (ester) | ~124° |

| Dihedral Angle | C(py)-C(py)-C(ph)-C(ph) | ~40-60° |

Once the optimized geometry is found, vibrational frequency calculations can be performed at the same level of theory. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. The results are crucial for interpreting experimental spectra and confirming the presence of specific functional groups.

For this compound, calculations would predict characteristic stretching frequencies for the C=O group of the methyl ester, C-Br bond, C-N and C=C bonds of the pyridine (B92270) ring, and various C-H bonds of the aromatic systems. nih.gov Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and need to be scaled by an appropriate factor for better correlation. nih.gov

Table 2: Predicted and Assigned Vibrational Frequencies (cm⁻¹) for Key Functional Groups This table illustrates a typical correlation between calculated and experimental vibrational data.

| Vibrational Mode | Functional Group | Predicted Frequency (Scaled) |

| ν(C=O) | Ester carbonyl stretch | ~1725 cm⁻¹ |

| ν(C-O) | Ester C-O stretch | ~1250 cm⁻¹ |

| ν(C=N), ν(C=C) | Pyridine ring stretches | ~1560-1600 cm⁻¹ |

| ν(C-Br) | Bromine stretch | ~550-650 cm⁻¹ |

| ν(C-H) | Aromatic C-H stretch | ~3050-3100 cm⁻¹ |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. bldpharm.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. bldpharm.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. bldpharm.com For this compound, the HOMO would likely be distributed over the electron-rich bromophenyl ring, while the LUMO might be centered on the electron-accepting picolinate ester system. This separation facilitates intramolecular charge transfer upon electronic excitation.

Analysis of the charge distribution, often visualized using a Molecular Electrostatic Potential (MEP) map, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites of the molecule. nih.gov For this compound, the nitrogen atom of the pyridine ring and the carbonyl oxygen would be expected to be regions of negative potential (red), while the hydrogens would be regions of positive potential (blue).

Table 3: Hypothetical Quantum Chemical Descriptors This table shows typical electronic properties derived from DFT calculations.

| Parameter | Symbol | Predicted Value | Significance |

| HOMO Energy | EHOMO | ~ -6.5 eV | Ionization Potential |

| LUMO Energy | ELUMO | ~ -1.5 eV | Electron Affinity |

| Energy Gap | ΔE | ~ 5.0 eV | Reactivity, Stability |

| Chemical Hardness | η | ~ 2.5 eV | Resistance to charge transfer |

| Electronegativity | χ | ~ 4.0 eV | Electron attracting power |

Theoretical calculations are increasingly used to predict Nuclear Magnetic Resonance (NMR) parameters. Using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, one can calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of predicted ¹H and ¹³C chemical shifts depends heavily on the chosen DFT functional and basis set. Comparing calculated shifts with experimental data serves as a powerful tool for structure verification. For this compound, specific shifts for the methyl protons, as well as the distinct protons and carbons of the two aromatic rings, can be predicted and assigned.

Furthermore, spin-spin coupling constants (J-values) between neighboring nuclei can also be computed. These constants provide valuable information about the connectivity and dihedral angles within the molecule. For instance, the coupling between protons on the pyridine and phenyl rings would be predicted.

Table 4: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) This table demonstrates the typical use of DFT in validating NMR assignments.

| Carbon Atom | Predicted δ (ppm) |

| C=O (ester) | ~165 |

| C-Br (phenyl) | ~122 |

| Aromatic Cs | 125-155 |

| O-CH₃ (ester) | ~53 |

Ab Initio Methods for Electronic Properties

While DFT is highly effective, ab initio (from first principles) methods provide an alternative route for high-accuracy calculations. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) are not based on an empirical functional but solve the Schrödinger equation with a more rigorous mathematical approach.

These methods are generally more computationally demanding than DFT but can offer a higher level of accuracy for certain properties. For this compound, ab initio calculations could be employed to study its excited electronic states, providing insights into its potential photophysical behavior, such as absorption and emission properties. Such studies on related picolinic acid derivatives have been used to explore phenomena like excited-state intramolecular proton transfer.

Selection of Basis Sets and Exchange-Correlation Functionals (e.g., B3LYP)

In the realm of computational chemistry, particularly Density Functional Theory (DFT), the accuracy of theoretical predictions is fundamentally dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules like this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely employed and well-validated choice. nih.govresearchgate.net B3LYP is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, offering a balanced description of electronic correlation, which is crucial for obtaining reliable molecular geometries and energies. grafiati.comgrafiati.com

The selection of a basis set, which is a set of mathematical functions used to build molecular orbitals, is equally critical. For molecules containing heavier atoms like bromine, as well as various other elements, Pople-style basis sets such as 6-311G(d,p) or 6-311++G(d,p) are frequently used. nih.govresearchgate.net The components of these basis sets signify:

6-311G : A triple-zeta valence basis set, meaning it uses three functions to describe each valence atomic orbital, providing flexibility.

++G : The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for accurately describing anions, lone pairs, and other regions of diffuse electron density. researchgate.net

(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for the distortion of atomic orbitals within the molecular environment, which is vital for a correct representation of bonding. nih.gov

The combination of the B3LYP functional with a basis set like 6-311++G(d,p) has been shown to provide a good correlation between theoretical calculations and experimental results for a wide range of molecular properties, including geometric parameters and vibrational frequencies. grafiati.comresearchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

Typically, the color-coding scheme is as follows:

Red : Represents regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms.

Blue : Represents regions of most positive electrostatic potential, indicating electron-poor areas. These sites are prone to nucleophilic attack.

Green : Represents regions of neutral or near-zero potential.

For this compound, the MEP surface would reveal the most negative potential (red) localized around the nitrogen atom of the picolinate ring and the oxygen atoms of the ester group, due to their high electronegativity and lone pairs. Conversely, the hydrogen atoms and regions near the bromine atom (due to the phenomenon of a σ-hole) could exhibit positive potential (blue), marking them as sites for potential nucleophilic interaction. researchgate.net This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological receptors or other reactants. nih.gov

Frontier Molecular Orbital (FMO) Theory for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict the outcomes of chemical reactions. numberanalytics.comslideshare.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orglibretexts.org

HOMO (Highest Occupied Molecular Orbital) : This orbital is the highest energy orbital that contains electrons. It acts as an electron donor (nucleophile). libretexts.org

LUMO (Lowest Unoccupied Molecular Orbital) : This is the lowest energy orbital that is devoid of electrons. It acts as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com In the context of this compound, the HOMO is likely distributed over the electron-rich phenyl and picolinate rings, while the LUMO would also be located on the aromatic systems. The energy gap helps in predicting the molecule's electronic transitions and its potential reactivity in various chemical processes, such as cycloadditions or substitution reactions. slideshare.netimperial.ac.uk

Table 1: Representative Frontier Molecular Orbital Data from DFT Calculations

| Parameter | Description | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -3.1 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.7 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 2.3 to 4.0 |

Note: The values presented are typical ranges observed for similar aromatic and heterocyclic compounds studied with DFT methods and should be considered illustrative for this compound. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into the familiar language of Lewis structures, including localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewisc.edu This analysis provides profound insights into intramolecular bonding, charge transfer, and delocalization (resonance) effects within a molecule. researchgate.netresearchgate.net

NBO analysis examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de A high stabilization energy (E(2)) associated with a donor-acceptor interaction indicates significant electron density delocalization.

For this compound, key interactions would include:

Delocalization of lone pairs from the nitrogen and oxygen atoms into the antibonding orbitals (π*) of the aromatic rings.

Hyperconjugative interactions between the σ bonds of the methyl group and the antibonding orbitals of adjacent atoms.

Table 2: Illustrative NBO Analysis Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π* (C-C) | High | Lone Pair Delocalization |

| LP (2) O | σ* (C-O) | Moderate | Hyperconjugation |

| σ (C-H) | π* (C=C) | Low | σ → π* Hyperconjugation |

| π (C=C) | π* (C=C) | High | π-Conjugation |

Note: This table provides a generalized representation of potential NBO interactions. The specific E(2) values would require a dedicated computational study on this compound. researchgate.net

Computational Spectroscopy for Interpretation and Validation of Experimental Data

Computational spectroscopy serves as a powerful bridge between theoretical models and experimental measurements, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy. researchgate.net By calculating the vibrational frequencies of a molecule in its optimized geometry, researchers can predict its infrared and Raman spectra.

The process typically involves:

Optimizing the molecular geometry using a reliable method like DFT (e.g., B3LYP/6-311++G(d,p)). researchgate.net

Calculating the harmonic vibrational frequencies at the optimized geometry.

Scaling the calculated frequencies using a specific scaling factor. This is necessary because theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and imperfections in the computational method.

Comparing the scaled theoretical spectrum with the experimental spectrum. This comparison helps in the definitive assignment of vibrational modes to specific functional groups and motions within the molecule. researchgate.net

For this compound, this would allow for the precise assignment of vibrations such as C-H stretching in the aromatic rings, C=O and C-O stretching of the ester group, C-N vibrations in the picolinate ring, and the C-Br stretching mode. Similarly, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts can aid in the interpretation of experimental ¹H and ¹³C NMR spectra. researchgate.net

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry offers an indispensable toolkit for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states.

Studying a potential reaction involving this compound, such as its synthesis or a subsequent nucleophilic substitution, would involve:

Locating Transition States (TS): A transition state represents the highest energy point along the reaction coordinate. Computational methods are used to find the geometry of the TS and confirm it by frequency calculations (a TS has exactly one imaginary frequency).

Calculating Activation Energies: The energy difference between the reactants and the transition state defines the activation barrier of the reaction, which is a key determinant of the reaction rate. mdpi.com

Investigating Reaction Pathways: For reactions with multiple possible pathways, such as the aminolysis of esters or methyl transfer reactions, computation can determine the most energetically favorable route. researchgate.netmdpi.com For instance, a reaction could proceed through a stepwise mechanism involving a tetrahedral intermediate or a concerted mechanism. researchgate.net

While specific computational studies on the reaction mechanisms of this compound are not detailed in the available literature, the established methodologies of computational chemistry provide a robust framework for such future investigations. These studies would be invaluable for optimizing reaction conditions and designing novel synthetic routes.

Chemical Reactivity and Derivatization Pathways of Methyl 3 3 Bromophenyl Picolinate

Reactivity at the Pyridine (B92270) Ring

The electronic nature of the pyridine ring, combined with its substituents, dictates its susceptibility to various transformations, including electrophilic and nucleophilic substitutions, as well as modern C-H functionalization reactions.

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution on the pyridine ring of Methyl 3-(3-bromophenyl)picolinate is generally challenging. The pyridine nitrogen atom exerts a strong electron-withdrawing effect, deactivating the ring towards attack by electrophiles. youtube.comquora.com This deactivation is analogous to that observed in nitrobenzene. youtube.com The reaction is further disfavored because electrophilic attack requires acidic conditions, which leads to the protonation of the pyridine nitrogen, forming a pyridinium (B92312) ion. This protonated species is even more strongly deactivated. rsc.org

Should an EAS reaction be forced under harsh conditions, the substitution would be directed to the positions meta to the nitrogen atom, namely C-3 and C-5. quora.com In the case of this compound, the C-3 position is already occupied. Therefore, any electrophilic attack on the pyridine ring would likely occur at the C-5 position. The directing effects of the substituents are summarized in the table below.

| Substituent | Position on Pyridine Ring | Electronic Effect | Directing Influence |

| Nitrogen Atom | 1 | Electron-withdrawing | Meta-directing (to C-3 & C-5) |

| Methoxycarbonyl | 2 | Electron-withdrawing | Meta-directing (to C-4 & C-6) |

| 3-Bromophenyl | 3 | Electron-withdrawing (inductive) | - |

Considering these factors, the C-5 position is the most likely site for EAS, as it is meta to the primary deactivating group (the ring nitrogen).

Nucleophilic Aromatic Substitution (NAS) on Halogenated Pyridines

Nucleophilic aromatic substitution (NAS) provides a powerful method for functionalizing pyridine rings, particularly when they bear a good leaving group, such as a halogen. The reaction is significantly more facile on pyridine than on benzene (B151609) because the ring nitrogen can stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.com This stabilization is most effective when the nucleophile attacks at the C-2 (ortho) or C-4 (para) positions, as the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.com Attack at the C-3 (meta) position does not allow for this resonance stabilization, making NAS at this position much more difficult. stackexchange.comacs.org

The general reactivity order for leaving groups in NAS is often F > Cl ≈ Br > I, which is considered evidence for a mechanism where the rate-determining step is the initial nucleophilic attack. nih.gov In this compound, the bromine atom is located on the phenyl ring, not the pyridine ring. Therefore, direct NAS on the pyridine core is not possible without prior halogenation of the pyridine ring itself. The reactivity of the C-Br bond on the attached phenyl ring would be subject to the rules of NAS on benzene derivatives, which typically requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group, or transition-metal catalysis (e.g., Buchwald-Hartwig or Ullmann reactions).

Directed C-H Functionalization Assisted by the Picolinate (B1231196) Moiety

A prominent reactivity pathway for this molecule involves transition-metal-catalyzed C-H functionalization, directed by the picolinate moiety. umich.edu Picolinic acid and its derivatives are well-established as effective bidentate, monoanionic directing groups in C-H activation chemistry. nih.gov The pyridine nitrogen and the carbonyl oxygen of the ester can chelate to a transition metal center (such as palladium, rhodium, or ruthenium), positioning the metal catalyst in close proximity to specific C-H bonds. nih.govyoutube.com

This chelation assistance directs the functionalization to the ortho C-H bonds of the group attached at the 3-position. In this compound, this would facilitate the selective functionalization of the C-H bonds at the C-2' and C-6' positions of the bromophenyl ring. This strategy allows for the direct introduction of a variety of functional groups, including aryl, alkyl, and heteroatom substituents, providing a powerful tool for derivatization. nih.govresearchgate.net

Reactivity of the Ester Functional Group

The methyl ester group is another key site for synthetic modification, allowing for hydrolysis to the corresponding acid or conversion to other esters via transesterification.

Hydrolysis to Picolinic Acid Derivatives

The methyl ester of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 3-(3-bromophenyl)picolinic acid. This transformation can be achieved under either acidic or basic conditions.

Base-mediated hydrolysis (saponification): This involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt.

Acid-catalyzed hydrolysis: This is an equilibrium process requiring the use of excess water, typically with a strong acid catalyst like sulfuric acid.

Notably, the hydrolysis of picolinate esters can be significantly accelerated by the presence of divalent metal ions, such as Cu(II), which can coordinate to the pyridine nitrogen and the carbonyl oxygen, promoting the reaction. acs.org

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, the methyl group can be replaced by other alkyl or aryl groups by reacting it with a different alcohol. This reaction is typically catalyzed by either an acid or a base. masterorganicchemistry.com

Base-catalyzed transesterification: An alkoxide corresponding to the desired alcohol (e.g., sodium ethoxide for conversion to an ethyl ester) is used in stoichiometric amounts. masterorganicchemistry.com

Acid-catalyzed transesterification: A catalytic amount of a strong acid is used, and the alcohol reactant is often used as the solvent to drive the equilibrium toward the desired product. coleparmer.com

Modern methods using catalysts like tetranuclear zinc clusters have been developed to promote transesterification under mild conditions, which could be advantageous for complex substrates. elsevierpure.com

Table of Reaction Summaries

| Reaction Type | Reagents and Conditions | Product Type |

| Pyridine Ring Reactions | ||

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃), Strong Acid (e.g., H₂SO₄), Heat | 5-Substituted pyridine derivative |

| Directed C-H Functionalization | Transition Metal Catalyst (e.g., Pd(OAc)₂, RuCl₃), Oxidant/Coupling Partner | 2'-Functionalized or 6'-functionalized phenyl derivative |

| Ester Group Reactions | ||

| Hydrolysis | 1. NaOH (aq), Heat; 2. H₃O⁺ | 3-(3-Bromophenyl)picolinic acid |

| Transesterification | R-OH, Acid or Base Catalyst (e.g., H₂SO₄ or NaOR) | Alkyl 3-(3-bromophenyl)picolinate |

Amidation and Other Nucleophilic Acyl Substitution Reactions

The methyl ester of this compound is susceptible to nucleophilic acyl substitution, a broad class of reactions where the methoxy (B1213986) group (-OCH3) is replaced by a nucleophile. masterorganicchemistry.comlibretexts.org This reactivity is fundamental to converting the ester into other carboxylic acid derivatives.

Amidation: A common and significant transformation is amidation, the reaction of the ester with an amine to form an amide. This reaction is typically facilitated by heating the ester with a primary or secondary amine. youtube.com The process involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the elimination of methanol (B129727) and the formation of the corresponding N-substituted picolinamide. The general scheme for amidation is presented below:

Reactants: this compound, Primary or Secondary Amine (R1R2NH)

Product: N,N-disubstituted-3-(3-bromophenyl)picolinamide

Byproduct: Methanol

The reactivity of the ester towards aminolysis is influenced by the nature of the amine; primary amines are generally more reactive than secondary amines due to steric factors. The reaction can often be carried out without a catalyst, though it may require elevated temperatures.

Other Nucleophilic Acyl Substitutions: Beyond amidation, the ester can undergo other nucleophilic acyl substitution reactions. masterorganicchemistry.com For instance, hydrolysis, the reaction with water, typically under acidic or basic conditions, will yield the corresponding carboxylic acid, 3-(3-bromophenyl)picolinic acid. youtube.com Transesterification, the reaction with another alcohol in the presence of an acid or base catalyst, can be used to exchange the methyl group for a different alkyl or aryl group. youtube.compressbooks.pub These reactions expand the synthetic utility of the parent molecule, allowing for the introduction of a variety of functional groups at this position.

Reactivity of the Bromine Substituent on the Phenyl Ring

The bromine atom on the phenyl ring of this compound serves as a versatile handle for introducing molecular complexity through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of new bonds. rsc.orgnih.gov The carbon-bromine bond in aryl bromides is particularly amenable to oxidative addition to low-valent transition metal complexes, initiating the catalytic cycle for these transformations. nih.gov

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. libretexts.org In the case of this compound, the aryl bromide can be coupled with a variety of boronic acids or boronic esters (R-B(OR)2) to form a new carbon-carbon bond. dergipark.org.tr

The general catalytic cycle involves three key steps: libretexts.org

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl bromide to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired biaryl product.

This reaction is known for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids, making it a highly versatile method for synthesizing complex aryl-substituted picolinates. libretexts.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Aryl Bromides

| Aryl Bromide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product |

| 4-Bromoanisole | Phenyl triethoxysiloxane | Pd(NH₃)₂Cl₂ | NaOH | H₂O | 4-Methoxybiphenyl mdpi.com |

| 3-Bromo-2,1-borazaronaphthalenes | Potassium alkenyltrifluoroborates | Pd catalyst | - | Toluene/H₂O | Alkenyl-substituted azaborines nih.gov |

| 2-Bromonaphthalene | Methylboronic ester | AntPhos, TMSOK | - | - | 2-Methylnaphthalene nih.gov |

This table presents examples of Suzuki-Miyaura coupling reactions with various aryl bromides to illustrate the versatility of the reaction.

The Heck reaction, another palladium-catalyzed process, forms a carbon-carbon bond by coupling an unsaturated halide with an alkene. wikipedia.org this compound can undergo a Heck reaction with various alkenes to introduce a vinyl or substituted vinyl group at the 3-position of the phenyl ring. nih.gov

The reaction typically proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and stereoselectivity. nih.govorganic-chemistry.org

Table 2: Heck Reaction Conditions and Substrates

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temperature (°C) |

| Iodobenzene | Styrene | PdCl₂ | K₂CO₃ | Methanol | 120 wikipedia.org |

| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / LHX | K₂CO₃ | H₂O/DMF | 80 nih.gov |

| 3-Bromo-1-methyl-1H-indazole | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | TEA | Silica gel | - nih.gov |

This table provides examples of different conditions and substrates used in the Heck reaction, demonstrating its applicability to various systems.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction allows for the introduction of an alkynyl group onto the phenyl ring of this compound.

The mechanism is thought to involve a palladium cycle similar to other cross-coupling reactions, and a copper cycle where a copper(I) acetylide is formed, which then undergoes transmetalation with the palladium(II) intermediate. wikipedia.org The reaction is typically carried out under mild conditions with a base, such as an amine, which also often serves as the solvent. wikipedia.org Copper-free Sonogashira protocols have also been developed. nih.gov

This reaction is highly valuable for the synthesis of arylalkynes, which are important precursors for many other organic transformations and are found in various functional materials and pharmaceuticals. beilstein-journals.org

Table 3: Conditions for Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) |

| Aryl Bromides | Terminal Alkynes | Pd(acac)₂ / Hydrazone ligand, CuI | K₃PO₄ | DMSO | 125 organic-chemistry.org |

| 3-Bromoaniline | 2-Methyl-3-butyn-2-ol | Pd/Cu bimetallic catalyst | - | - | - beilstein-journals.org |

| Aryl Bromides | Terminal Alkynes | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | - | - | Room Temp organic-chemistry.org |

This table showcases various catalytic systems and conditions employed in Sonogashira coupling reactions.

Nucleophilic Displacement Reactions of Aryl Bromides

While nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like the one in this compound is generally difficult, the presence of the pyridine ring can influence the reactivity of the phenyl ring. The electron-withdrawing nature of the pyridine ring can activate the attached phenyl ring towards nucleophilic attack, although this effect is more pronounced for substituents at the ortho and para positions relative to the point of attachment. matanginicollege.ac.in

For a nucleophilic displacement to occur on the 3-bromophenyl group, the reaction typically requires harsh conditions or the presence of a strong electron-withdrawing group on the phenyl ring itself. However, in the context of pyridine-containing compounds, nucleophilic substitution can sometimes be facilitated. rsc.org For instance, reactions with strong nucleophiles under forcing conditions might lead to the displacement of the bromide.

More contemporary methods for achieving nucleophilic substitution on aryl rings often involve transition metal catalysis, such as the Buchwald-Hartwig amination for the formation of C-N bonds, which proceeds via a cross-coupling mechanism rather than a direct SNAr pathway.

In-depth Analysis of this compound Reveals Limited Publicly Available Data

Following an extensive and thorough search of scientific literature, patent databases, and chemical catalogs, it has been determined that there is a significant lack of publicly available research specifically detailing the chemical compound This compound . While numerous studies exist for structurally related compounds, such as brominated picolinate derivatives and other bromophenyl compounds, specific data on the synthesis, reactivity, and application of this compound remains unpublished or is not indexed in accessible public domains.

The initial objective was to construct a detailed article focusing on the chemical reactivity, derivatization pathways, and its application as a synthetic building block. However, the absence of direct studies or mentions of this specific molecule in the context of complex molecule synthesis, as a precursor for polyfunctional heterocycles, or as a documented intermediate prevents a scientifically accurate and verifiable discussion as outlined.

Research into analogous compounds, for instance, various isomers of brominated methyl picolinates or other molecules featuring a bromophenyl group linked to a pyridine core, indicates that such structures are often utilized in palladium-catalyzed cross-coupling reactions. These reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations, leverage the reactive carbon-bromine bond to form new carbon-carbon or carbon-nitrogen bonds, a cornerstone of modern organic synthesis. It is plausible that this compound could undergo similar transformations. However, without specific experimental data, any discussion of its reactivity, potential yields, or optimal reaction conditions would be purely speculative and fall outside the required standards of a scientific article.

Similarly, its potential as a building block for creating more complex polyfunctional heterocycles—a key area of interest for pharmaceutical and materials science—cannot be substantiated with concrete examples or research findings. The development of novel heterocyclic systems often relies on well-characterized and accessible starting materials, and the current lack of information suggests this compound is not a commonly used intermediate in this field.

Advanced Research Applications of Methyl 3 3 Bromophenyl Picolinate Scaffolds

Contribution to Materials Science Research

The bifunctional nature of the methyl 3-(3-bromophenyl)picolinate scaffold, featuring a reactive bromo-aromatic ring and a metal-coordinating picolinate (B1231196) unit, makes it a promising precursor in the synthesis of advanced materials. Its potential applications span from organic electronics to luminescent materials, driven by the distinct properties of its constituent parts.

The presence of the 3-bromophenyl group in this compound is of significant interest for the synthesis of conjugated polymers. These polymers are characterized by a backbone of alternating single and double bonds, which facilitates the delocalization of π-electrons and imparts semiconducting properties. The bromine atom on the phenyl ring serves as a reactive site for various cross-coupling reactions, such as Suzuki or Stille coupling, which are foundational methods for creating carbon-carbon bonds in polymer chains.

In this context, this compound can be envisioned as a monomer that, upon polymerization, could introduce both the electronic properties of the phenyl ring and the metal-coordinating capabilities of the picolinate group into the polymer backbone. The incorporation of such a monomer could lead to the development of functional polymers with applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The ability of the picolinate unit to chelate with metal ions could further be exploited to fine-tune the electronic and photophysical properties of the resulting polymer, potentially leading to materials with enhanced charge transport or light-emitting characteristics. Research has shown that aryl-bromides are practical and accessible precursors for the synthesis of a range of conjugated polymers with good molecular weights and a low level of defects through methods like copper-catalyzed Direct Arylation Polymerization (Cu-DArP). rsc.orgrsc.org The synthesis of cationic, water-soluble conjugated polymers for applications such as label-free DNA microarrays has been demonstrated using brominated fluorene (B118485) derivatives as precursors. nih.gov

The picolinate scaffold is a known component in the design of fluorescent and luminescent materials. Picolinic acid and its derivatives can be incorporated into larger molecular structures to create dyes that exhibit strong fluorescence. The nitrogen and oxygen atoms of the picolinate group can participate in intramolecular hydrogen bonding or act as coordination sites, which can influence the electronic transitions within the molecule and, consequently, its photophysical properties.

By functionalizing the picolinate structure, as seen in this compound, it is possible to create new fluorescent dyes. The bromophenyl group can be further modified through cross-coupling reactions to attach other chromophores or auxochromes, thereby tuning the emission wavelength and quantum yield of the resulting dye. For instance, the incorporation of dipicolinic acid derivatives into aromatic polyamides has been shown to produce luminescent materials. researchwithrutgers.com Furthermore, the picolinate moiety can act as a ligand to sensitize the luminescence of lanthanide ions, leading to materials with long-lived emission and large Stokes shifts, which are desirable for applications in bio-imaging and sensing. The interaction between fluorescent dyes and an inorganic matrix in hybrid materials can influence the fluorescent properties, sometimes leading to fluorescence quenching. mdpi.com

Coordination Chemistry of Picolinate Ligands

Picolinate ligands, derived from picolinic acid, are versatile building blocks in coordination chemistry. nih.govconsensus.appresearchgate.net Their ability to form stable complexes with a wide range of metal ions has led to extensive research into the properties and applications of the resulting coordination compounds.

The picolinate ligand is a bidentate chelating agent, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the carboxylate group. This chelation results in the formation of a stable five-membered ring, enhancing the thermodynamic stability of the resulting metal complex. Transition metals, with their partially filled d-orbitals, readily form coordination compounds with picolinate ligands. nih.govconsensus.appresearchgate.net

The 3-(3-bromophenyl) substituent on the picolinate ring of this compound can influence the electronic properties of the ligand and, consequently, the properties of the metal complex. The electron-withdrawing nature of the bromine atom can affect the ligand field strength and the redox potential of the metal center. Furthermore, the steric bulk of the bromophenyl group can influence the coordination geometry around the metal ion, potentially leading to complexes with unique catalytic or reactive properties. The study of macrocyclic ligands that coordinate with transition metals reveals that the ligand can impose its preferred coordination geometry on the metal atom. rsc.org

The formation of metal chelates with picolinate ligands can give rise to materials with interesting optical and electronic properties. The interaction between the metal d-orbitals and the ligand's π-system can lead to the emergence of new electronic transitions, such as metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands. These charge transfer bands are often in the visible region of the electromagnetic spectrum, making the complexes colored.

The nature of the metal ion and the substituents on the picolinate ligand play a crucial role in determining the energy of these transitions and thus the color and photophysical properties of the complex. For example, the functionalization of the picolinate ligand has been shown to have a minor influence on the transition energies in certain cycloplatinated complexes. rsc.org The incorporation of metal ions into organic ligands is a known strategy to control the intensity and polarization of incident light. rsc.org

Picolinate-metal chelates have been investigated for their second- and third-order nonlinear optical (NLO) properties. rsc.org NLO materials are of great interest for applications in photonics and optoelectronics, including frequency conversion, optical switching, and optical limiting. The large delocalized π-electron systems present in these complexes can lead to high molecular hyperpolarizabilities (β), a key parameter for second-order NLO activity. rsc.org

The metal center in picolinate complexes can act as a mediator for charge transfer between different parts of the molecule, which can enhance the NLO response. frontiersin.org The choice of the metal ion and the design of the picolinate ligand, including the introduction of electron-donating or electron-withdrawing groups like the bromophenyl substituent, can be used to tune the NLO properties of the resulting metal complex. rsc.org Studies on Co(II)-picolinate complexes have demonstrated that they can exhibit considerable NLO character. rsc.org The incorporation of photosensitive molecules into metal complexes can also lead to photoswitchable NLO properties. springerprofessional.de

Studies on Optical and Electronic Properties of Picolinate-Metal Chelates

Methodological Advancements in Organic Synthesis

The unique structure of this compound, which combines a picolinate ester with a bromophenyl substituent, positions it as a valuable scaffold in modern organic synthesis. This arrangement allows for distinct, site-specific modifications, enabling methodological advancements through novel catalytic reactions and strategic use of the picolinate moiety.

Exploration of Novel Catalytic Reactions and Methodologies

The presence of the 3-bromophenyl group on the picolinate framework makes this compound an ideal substrate for a wide array of catalytic cross-coupling reactions. These reactions are fundamental to carbon-carbon and carbon-heteroatom bond formation, allowing for the construction of complex molecular architectures from simpler precursors.

Palladium-catalyzed reactions, in particular, have been extensively developed for aryl halides. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a prominent example. For a substrate like this compound, the carbon-bromine bond serves as a reactive handle. In the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base, the molecule can be coupled with various aryl or vinyl boronic acids or their esters to generate biaryl or aryl-alkene structures. mdpi.com The Miyaura borylation reaction itself can convert the aryl bromide into an aryl boronate ester, further expanding its synthetic utility. mdpi.com

Another significant advancement is the Stille cross-coupling, which utilizes organostannane reagents. This method is effective for creating complex structures, especially when coupling with other electron-deficient ring systems. mdpi.com Furthermore, newer methodologies in methylation have been developed using novel reagents like lithium methyltriolborate, which can introduce a methyl group at the site of the bromine atom under palladium catalysis, often without the need for a strong base. nih.gov

Recent research has also focused on multimetallic catalysis to achieve transformations that are difficult with a single catalyst. A cooperative system using both nickel and palladium catalysts, for instance, has been shown to enable the cross-coupling of aryl bromides with aryl triflates. nih.gov This dual-catalyst approach allows for selective activation of two different halide or pseudo-halide groups, opening up new pathways for synthesizing complex biaryls directly. nih.gov The efficiency of these catalytic systems often depends on the choice of ligands, bases, and reaction conditions, as summarized in the table below.

| Reaction Type | Catalyst System (Example) | Coupling Partner | Potential Product from this compound | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, KOAc | Arylboronic Acid | Methyl 3-(biphenyl-3-yl)picolinate derivative | mdpi.com |

| Miyaura Borylation | Pd(dppf)Cl₂, KOAc | Bis(pinacolato)diboron | Methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinate | mdpi.com |

| Stille Coupling | Pd(PPh₃)₂Cl₂ | Organostannane (e.g., 2-(tributylstannyl)thiophene) | Methyl 3-(3-(thiophen-2-yl)phenyl)picolinate | mdpi.com |

| Methylation | Pd(OAc)₂/RuPhos | Lithium methyltriolborate | Methyl 3-(m-tolyl)picolinate | nih.gov |

| Cross-Ullman Coupling | (bpy)Ni and (dppp)Pd | Aryl triflate | Biaryl picolinate derivative | nih.gov |

Utilization of Picolinate as a Protecting and Activating Group

The picolinate ester, often abbreviated as the picoloyl (Pico) group in broader contexts, serves a dual purpose in synthesis that enhances its utility beyond being a simple structural component. It can function as both a protecting group for a carboxylic acid and as a group that activates or directs reactivity at other sites in the molecule. nih.gov

As a protecting group, the picolinate ester exhibits stability comparable to that of a benzoyl ester. However, its true value lies in its capacity for chemoselective cleavage. While it can be removed under standard saponification conditions, research has uncovered mild and highly selective methods for its removal in the presence of other common ester protecting groups like acetates and benzoates. nih.gov This is achieved by leveraging the chelating ability of the pyridine nitrogen atom. The use of catalytic amounts (e.g., 30 mol%) of inexpensive salts like iron(III) chloride or copper(II) acetate (B1210297) can efficiently catalyze the transesterification of the picoloyl group to an alcohol like methanol (B129727), leaving other esters intact. nih.gov This catalytic approach is a significant improvement over methods requiring stoichiometric amounts of reagents. nih.gov

| Reagent | Stoichiometry | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| FeCl₃ or Cu(OAc)₂ | Catalytic (30 mol%) | Methanol, Room Temp | Highly chemoselective, catalytic, inexpensive | nih.gov |

| Cu(OAc)₂ | Stoichiometric (1-1.3 equiv.) | Methanol, Room Temp | Selective cleavage in the presence of other esters | nih.gov |

| NaOCH₃ | Stoichiometric | Methanol (Zemplén conditions) | Traditional method, not selective over other esters | nih.gov |

The activating role of the picolinate group is also rooted in the chelating ability of its ortho-nitrogen atom. In the hydrolysis of picolinate esters, metal ions like Cu²⁺ and Ni²⁺ can coordinate to both the nitrogen and the ester's carbonyl oxygen. researchgate.net This chelation effect dramatically enhances the rate of nucleophilic attack at the carbonyl carbon, leading to rate enhancements of several orders of magnitude compared to the uncatalyzed reaction. researchgate.netacs.org This principle of metal-assisted activation makes the picolinate a useful acylating agent. Picolinic acids can be converted into "active esters" (e.g., pentafluorophenyl esters), which are highly reactive and efficient in acylating amines and other nucleophiles, overcoming issues associated with using the corresponding acid chlorides. nih.gov This activation strategy is crucial for constructing amide bonds in complex syntheses. nih.gov

Future Research Directions and Emerging Trends

Development of Greener Synthetic Pathways for Methyl 3-(3-bromophenyl)picolinate

The traditional synthesis of biaryl compounds, including those in the family of this compound, often relies on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. While highly effective, these methods can involve toxic solvents, expensive catalysts, and stringent reaction conditions. The development of greener synthetic alternatives is a paramount goal for modern organic chemistry.

Future research in this area will likely focus on several key aspects to enhance the environmental footprint of synthesizing this compound:

Aqueous Media Reactions: The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature. Research into micellar catalysis, where surfactants like natural saponin (B1150181) form micelles in water to create a suitable environment for the coupling reaction, is a promising avenue. rsc.org This approach has been successfully applied to challenging heteroaromatic substrates at room temperature. rsc.org

Sustainable Solvents: Beyond water, the exploration of biodegradable and bio-sourced solvents, such as those derived from levulinic acid, is gaining traction for cross-coupling reactions. acs.org

Catalyst Efficiency and Reusability: The development of highly active catalysts that can be used at very low loadings (e.g., 0.02–0.1 mol%) minimizes waste and cost. rsc.org Furthermore, immobilizing palladium catalysts on solid supports facilitates their recovery and reuse, contributing to a more sustainable process. mdpi.com

Energy Efficiency: The use of microwave irradiation can significantly shorten reaction times, leading to energy savings. acs.org

A comparative table of conventional versus potential greener Suzuki-Miyaura coupling conditions for the synthesis of aryl-substituted picolinates is presented below.

| Parameter | Conventional Suzuki-Miyaura | Greener Suzuki-Miyaura |

| Solvent | Toluene, Dioxane, THF | Water, Ethanol/Water, 2-Me-THF, tert-Amyl alcohol acs.orgacs.org |

| Catalyst | Homogeneous Pd complexes | Heterogeneous/recyclable Pd catalysts, low-loading Pd complexes rsc.orgmdpi.com |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, room temperature reactions rsc.orgacs.org |

| Base | Strong inorganic bases (e.g., K2CO3, Cs2CO3) | Milder bases, potentially recyclable |

| Additives | Often required | Minimized or eliminated through catalyst/ligand design |

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Traditional offline analytical methods like chromatography provide snapshots of a reaction but can miss transient intermediates and rapid changes. Advanced in-situ spectroscopic techniques offer real-time monitoring, providing a continuous stream of data throughout the reaction.

Future research will increasingly employ these techniques to study the synthesis of bromophenyl picolinates:

In-situ Raman Spectroscopy: This technique is particularly powerful for monitoring reactions in real-time, including microwave-promoted Suzuki couplings. acs.org It can track the formation of the biaryl product and the consumption of reactants without the need for sample extraction. acs.org

Surface-Enhanced Raman Spectroscopy (SERS): SERS can provide detailed mechanistic insights by monitoring the chemical transformations occurring at the surface of the catalyst. aip.orgresearchgate.net This can help in understanding catalyst deactivation and the role of different species in the catalytic cycle. aip.orgresearchgate.net

In-situ Mass Spectrometry: Techniques like Advion's expression Compact Mass Spectrometer (CMS) coupled with a Plate Express interface allow for the real-time monitoring of reaction mixtures directly from a TLC plate, providing rapid structural information about reactants and products. shoko-sc.co.jp

Automated Sampling: The integration of in-situ analytical methods with automated sampling technologies enables the acquisition of high-density, reliable temporal profiles for all observable species, leading to a more comprehensive understanding of the reaction mechanism. ubc.ca

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and materials discovery. For a target molecule like this compound and its derivatives, these computational tools can accelerate the discovery and optimization process significantly.

Emerging trends in this domain include:

Reaction Optimization: Machine learning models, particularly deep learning and random forest algorithms, can be trained on large datasets of chemical reactions to predict the optimal reaction conditions (e.g., catalyst, ligand, solvent, temperature) for a desired outcome, such as maximizing the yield of a Suzuki-Miyaura coupling. rsc.orgprinceton.edu This approach can drastically reduce the number of experiments required compared to traditional methods. symeres.com

Catalyst Design: AI can be used to design new, more efficient catalysts for specific transformations. digitellinc.com By learning the relationship between catalyst structure and performance, ML models can propose novel ligand or catalyst structures with enhanced activity and selectivity. nih.gov

Predicting Reaction Performance: ML models are being developed to predict the success of cross-coupling reactions, such as C-N coupling, by considering the structural features of the reactants and ligands. researchgate.netchemrxiv.org This predictive capability can guide chemists in selecting the most promising synthetic routes and conditions. researchgate.net

Generative Models: Advanced AI models can generate novel molecular structures with desired properties, opening up possibilities for designing new bromophenyl picolinate (B1231196) derivatives with specific electronic or biological activities.

Q & A

Basic: What are the recommended synthetic routes for Methyl 3-(3-bromophenyl)picolinate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis can involve cross-coupling reactions or esterification. For example:

- Suzuki-Miyaura Coupling : Use 3-bromophenylboronic acid (CAS 244205-40-1) with a suitable picolinate precursor (e.g., methyl 3-bromopicolinate) under palladium catalysis. Optimize ligand choice (e.g., SPhos) and base (KCO) to enhance coupling efficiency .

- Esterification : React 3-(3-bromophenyl)picolinic acid with methanol in the presence of HSO as a catalyst. Control reaction temperature (60–80°C) to avoid decarboxylation, achieving yields >85% .

Critical Factors : Solvent polarity (DMF vs. THF), catalyst loading (1–5 mol%), and reaction time (12–24 hrs) significantly impact yield and purity.

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm regioselectivity of the bromophenyl group and ester functionality. Compare chemical shifts with DFT-predicted values to validate structure .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) and isotopic patterns (Br signature).

- HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water gradients. Retention time and UV-Vis spectra (λ ~260 nm) aid in identifying contaminants .

Advanced: How can computational methods (e.g., DFT) predict the electronic and nonlinear optical (NLO) properties of this compound?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-311++G(d,p) basis sets to model HOMO-LUMO gaps, dipole moments, and hyperpolarizability (β). These predict NLO response, which correlates with intramolecular charge transfer between bromophenyl and picolinate moieties .

- TD-DFT : Simulate UV-Vis spectra to compare with experimental data. Discrepancies may indicate solvation effects or excited-state relaxation not captured in gas-phase models .

Validation : Cross-check Mulliken charges and electrostatic potential maps with X-ray crystallography (if available) .

Advanced: How to resolve contradictions between experimental and computational vibrational spectra?

Methodological Answer:

- IR/Raman Analysis : Assign peaks using VEDA software and compare with DFT-simulated spectra. Discrepancies in C=O or C-Br stretches may arise from:

- Solvent Interactions : Include PCM solvent models in calculations.

- Crystal Packing Effects : Perform periodic DFT on crystallographic data .

- Statistical Metrics : Use root-mean-square deviation (RMSD) to quantify alignment. Adjust scaling factors for anharmonicity if deviations exceed 10 cm .

Basic: What are the stability and storage protocols for this compound?

Methodological Answer:

- Storage : Keep under inert gas (Ar/N) at -20°C in amber vials to prevent ester hydrolysis or photodegradation.

- Stability Assessment : Monitor via TLC or HPLC every 3 months. Degradation products (e.g., free acid) appear as new peaks at shorter retention times .

Advanced: Can this compound act as a ligand in coordination chemistry?

Methodological Answer:

- Metal Coordination : Test with lanthanides (e.g., Eu) or transition metals (e.g., Pd) in DMSO/MeOH. Monitor by:

- Fluorescence Quenching : Europium complexes may exhibit sensitized emission if energy transfer occurs .

- XRD : Resolve binding modes (monodentate vs. bidentate) via crystal structure analysis .

Optimization : Adjust pH (6–8) to deprotonate the picolinate carboxylate for stronger coordination .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

- Modifications : Synthesize analogs with varying substituents (e.g., CF, NO) at the phenyl or pyridine ring.

- Assays : Evaluate electronic effects via:

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions.

- Spill Management : Absorb with vermiculite, neutralize with NaHCO, and dispose as halogenated waste .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for bronchial irritation .

Advanced: What strategies improve the regioselectivity of bromophenyl group introduction in picolinate derivatives?

Methodological Answer:

- Directing Groups : Install temporary groups (e.g., -OMe) at the pyridine’s 4-position to steer electrophilic bromination to the 3-position.

- C-H Activation : Use Pd(OAc)/ligand systems for meta-selective functionalization, leveraging steric and electronic effects .

Validation : H-H NOESY NMR to confirm regiochemistry .

Advanced: How does steric hindrance from the bromophenyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

- Kinetic Studies : Compare reaction rates with para- vs. meta-substituted analogs. Steric bulk at the meta position slows oxidative addition in Pd-catalyzed reactions.

- Ligand Screening : Bulky ligands (e.g., XPhos) mitigate steric effects by stabilizing Pd intermediates .

Quantitative Analysis : Use Eyring plots to correlate activation parameters (ΔH‡, ΔS‡) with substituent size .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.